2-Chloro-5-iodo-3-nitrobenzoic acid
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Overview
Description
2-Chloro-5-iodo-3-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClINO4 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, iodine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodo-3-nitrobenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. One common method includes the nitration of 2-chloro-5-iodobenzoic acid using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-iodo-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced with an aryl or alkyl group using a palladium catalyst and boronic acid.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Coupling: Palladium catalyst and boronic acid.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoic Acids: From substitution and coupling reactions.
Scientific Research Applications
2-Chloro-5-iodo-3-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules. It is used in the development of new pharmaceuticals and agrochemicals.
Biology: As a probe to study enzyme mechanisms and interactions due to its ability to undergo specific chemical modifications.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-3-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
2-Chloro-5-nitrobenzoic acid: Lacks the iodine atom but has similar reactivity and applications.
2-Iodo-5-nitrobenzoic acid: Lacks the chlorine atom but shares similar chemical properties.
3-Nitrobenzoic acid: Lacks both chlorine and iodine atoms but is used in similar research applications
Uniqueness: 2-Chloro-5-iodo-3-nitrobenzoic acid is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and potential for diverse chemical modifications. This makes it a valuable compound for developing new materials and studying complex chemical reactions.
Properties
Molecular Formula |
C7H3ClINO4 |
---|---|
Molecular Weight |
327.46 g/mol |
IUPAC Name |
2-chloro-5-iodo-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClINO4/c8-6-4(7(11)12)1-3(9)2-5(6)10(13)14/h1-2H,(H,11,12) |
InChI Key |
BXNCIIBQCQRAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])I |
Origin of Product |
United States |
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